REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5]([O:7][CH3:8])=[O:6].F[B-](F)(F)F.[NH4+].Cl.[N:21]([O-])=O.[Na+].C([O-])(=O)C.[K+]>O.C1OCCOCCOCCOCCOCCOC1>[Cl:12][C:11]1[C:2]2[NH:1][N:21]=[CH:13][C:3]=2[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][CH:10]=1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1Cl)C
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[NH4+]
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
potassium acetate
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
258 mg
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 35 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained solid was dissolved in chloroform (100 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2C=NNC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 234.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |